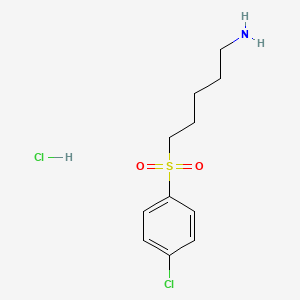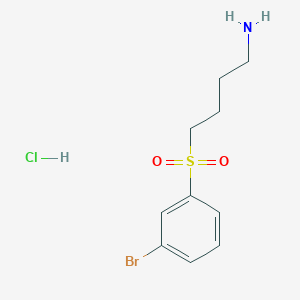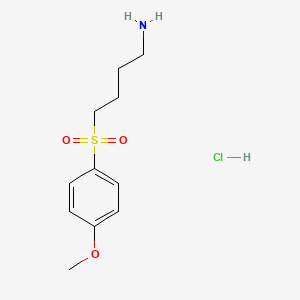
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine
Vue d'ensemble
Description
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, also known as 4-TPA, is a synthetic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 94-97 °C. 4-TPA has been used in a variety of scientific research applications due to its unique properties and potential for a wide range of applications.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research involved modifying the core pyrimidine moiety of these compounds, including analogs like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. They found that modifications at the pyrimidine 6 position were particularly beneficial, resulting in compounds with potent in vitro anti-inflammatory and antinociceptive activities. This suggests the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Nilotinib
Yankun et al. (2011) conducted research on the synthesis of Nilotinib, a tyrosine kinase inhibitor, involving a compound structurally related to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. The study illustrates the significance of such pyrimidine derivatives in the development of targeted cancer therapies (Yu Yankun et al., 2011).
Coordination Compounds
Klein et al. (2014) investigated compounds like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine for their ability to selectively coordinate with zinc(II) through their pyridine donors. This research is crucial for understanding the chemical behavior of such compounds in coordination chemistry, potentially leading to new materials and catalysts (Y. Klein et al., 2014).
Optical Properties in Pyrimidine Derivatives
A study by Hussain et al. (2020) on thiopyrimidine derivatives, related to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, focused on their electronic and optical properties. This research is essential for the development of materials with potential applications in medicine and nonlinear optics (A. Hussain et al., 2020).
Antimicrobial Activities
Chundawat et al. (2014) synthesized a series of fluorine-containing pyrimidin-2-ylamines, including compounds similar to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Their research demonstrated the potential antimicrobial activities of these compounds, indicating their usefulness in developing new antibacterial and antifungal agents (T. Chundawat et al., 2014).
Propriétés
IUPAC Name |
4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUHGCUUGEFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)





![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)